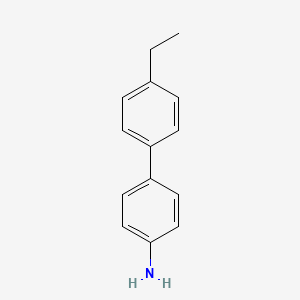
1-溴-4-(2-甲基丁-2-基)苯
描述
1-Bromo-4-(2-methylbutan-2-yl)benzene is a chemical compound with the molecular formula C11H15Br. It has a molecular weight of 227.14 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of 1-Bromo-4-(2-methylbutan-2-yl)benzene could potentially involve a Friedel-Crafts Alkylation reaction . In this reaction, the electrophile is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid . The nucleophile is the 1,4-dimethoxybenzene because it is an aromatic ring .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(2-methylbutan-2-yl)benzene consists of a benzene ring substituted with a bromine atom and a 2-methylbutan-2-yl group .Chemical Reactions Analysis
The chemical reactions involving 1-Bromo-4-(2-methylbutan-2-yl)benzene could be similar to those of other bromobenzenes. For instance, it might undergo a Friedel-Crafts Alkylation reaction, where the electrophile is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid .科学研究应用
晶体结构分析
研究表明卤代苯衍生物在晶体学中的重要性,在晶体学中,它们用于研究超分子特征,例如氢键和 π-π 相互作用。例如,已经分析了 3,5-双(1,3-恶唑啉-2-基)苯的同构 1-溴和 1-碘衍生物的晶体结构,以了解它们的超分子组装,显示出平行位移 π-π 相互作用和密切的氮-碘接触等特征 (Stein, Hoffmann, & Fröba, 2015)。
有机合成和反应
卤代苯衍生物,如 1-溴-4-(2-甲基丁-2-基)苯,在有机合成中起着至关重要的作用。例如,1,4-双(四唑)苯与二溴烷的反应合成侧链烷基卤代物衍生物突出了它们在形成结构复杂的分子中的用途。这包括合成几种烷基卤代物衍生物,证明了溴取代苯化合物在有机化学中的多功能性 (Bond 等人,2006)。
构象分析
使用振动圆二色性 (VCD) 对 (S)-(+)-1-溴-2-甲基丁烷的研究阐明了溴取代化合物的构象行为。这项研究有助于理解溴取代如何影响有机分子的稳定性和构象,为设计具有所需光学和物理性质的分子提供了宝贵的见解 (Wang 等人,2002)。
荧光研究
1-溴-4-(2,2-二苯乙烯基)苯的合成和研究突出了溴取代苯衍生物的荧光特性。该化合物表现出聚集诱导发射 (AIE) 特性,使其成为用于基于荧光的应用(例如传感器和有机发光二极管 (OLED))的潜在候选物 (左琦,2015)。
作用机制
Target of Action
The primary target of 1-Bromo-4-(2-methylbutan-2-yl)benzene is the benzene ring structure in organic molecules. The benzene ring is a key component in many biological molecules and plays a crucial role in various biochemical reactions .
Mode of Action
1-Bromo-4-(2-methylbutan-2-yl)benzene interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two main steps:
- Step 1 : The electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate known as a benzenonium ion .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Like other similar compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 1-Bromo-4-(2-methylbutan-2-yl)benzene’s action would depend on the specific context and the other molecules involved. Given its mode of action, it could potentially alter the structure of target molecules and affect their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-(2-methylbutan-2-yl)benzene. Factors such as temperature, pH, and the presence of other molecules can affect the rate and outcome of the electrophilic aromatic substitution reaction .
属性
IUPAC Name |
1-bromo-4-(2-methylbutan-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXZAZLODXDXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57263-21-5 | |
| Record name | 1-bromo-4-(2-methylbutan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B3272656.png)
![6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3272663.png)
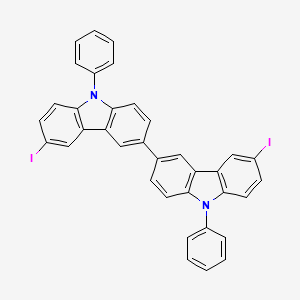

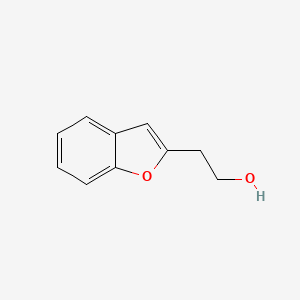
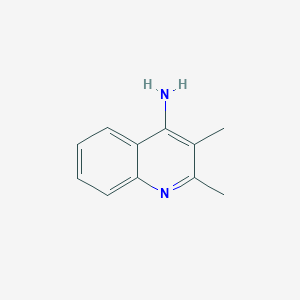
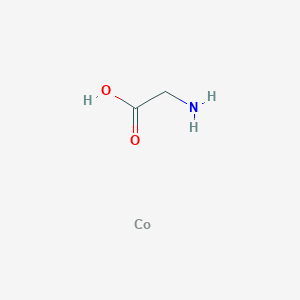

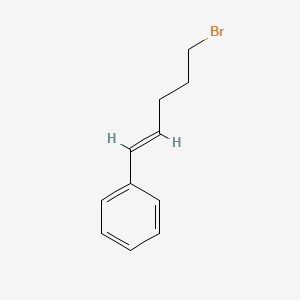
![Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione](/img/structure/B3272721.png)


